2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate is an organic compound that features a tetrahydropyran ring and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran derivatives with benzenesulfonyl chloride under basic conditions. A common method includes the use of tetrahydropyran-4-yl ethanol as a starting material, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyran derivatives, while reduction reactions typically produce alcohols or ethers .
Scientific Research Applications
2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials[][6].
Mechanism of Action
The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their function and activity. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydropyran-2-yl hydroxylamine
- Tetrahydropyran-4-yl ethanone
- Methyl tetrahydro-2H-pyran-4-carboxylate
Uniqueness
2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate is unique due to its combination of a tetrahydropyran ring and a benzenesulfonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(oxan-4-yl)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4S/c1-12-2-4-14(5-3-12)19(15,16)18-11-8-13-6-9-17-10-7-13/h2-5,13H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJPBVJBNREQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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